molecular formula C15H22N2O4 B572318 Boc-beta-N-benzylamino-D-Ala CAS No. 1217614-58-8

Boc-beta-N-benzylamino-D-Ala

Cat. No.: B572318
CAS No.: 1217614-58-8
M. Wt: 294.351
InChI Key: OJPNNZUWQFBECJ-GFCCVEGCSA-N
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Description

Boc-beta-N-benzylamino-D-Ala is a modified amino acid derivative where the beta-position of D-alanine is substituted with a benzylamino group, and the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) moiety. This compound is primarily utilized in peptide synthesis, where the Boc group serves as a temporary protecting group to prevent unwanted side reactions during coupling steps. The benzylamino substituent introduces steric and electronic modifications, which can influence peptide backbone conformation, solubility, and interactions in biological systems .

Synthetic routes for related Boc-protected D-alanine derivatives often involve carbodiimide-mediated coupling, as exemplified in the synthesis of Boc-(D-Ala-L-O-Val)-OBn using N,N-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) in dichloromethane .

Properties

IUPAC Name

(2R)-3-(benzylamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(20)17-12(13(18)19)10-16-9-11-7-5-4-6-8-11/h4-8,12,16H,9-10H2,1-3H3,(H,17,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPNNZUWQFBECJ-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CNCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-beta-N-benzylamino-D-Ala typically involves the protection of the amino group of D-alanine with a Boc group. This is achieved by reacting D-alanine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The benzyl group is then introduced through a reductive amination reaction using benzylamine and a reducing agent like sodium cyanoborohydride.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles but is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated peptide synthesizers also facilitates the large-scale production of this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

    Reduction: The compound can be reduced to remove the Boc protective group under acidic conditions, yielding beta-N-benzylamino-D-Ala.

    Substitution: The Boc group can be substituted with other protective groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Trifluoroacetic acid is often employed to remove the Boc group.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed:

    Oxidation: Benzaldehyde derivatives.

    Reduction: Beta-N-benzylamino-D-Ala.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Boc-beta-N-benzylamino-D-Ala is widely used in scientific research, particularly in the fields of:

    Chemistry: As a building block in the synthesis of complex peptides and proteins.

    Biology: In the study of enzyme-substrate interactions and protein folding.

    Medicine: As a precursor in the synthesis of peptide-based drugs and therapeutic agents.

    Industry: In the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-beta-N-benzylamino-D-Ala primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective deprotection and subsequent peptide bond formation. The benzyl group provides additional stability and can be selectively removed under specific conditions.

Comparison with Similar Compounds

Boc-D-Ala-OH

  • Structure: Boc protection at the alpha-amino group of D-alanine.
  • Key Differences: Unlike Boc-beta-N-benzylamino-D-Ala, this compound lacks substitution at the beta position. The absence of the benzylamino group simplifies its steric profile, making it more suitable for standard peptide elongation without hindrance.
  • Applications : Widely used in solid-phase peptide synthesis (SPPS) for its straightforward deprotection and coupling efficiency .

H-beta-(3-Benzothienyl)-D-Ala-OH

  • Structure: Features a 3-benzothienyl group at the beta position of D-alanine, with an unprotected alpha-amino group.
  • However, the lack of Boc protection limits its utility in multi-step syntheses .
  • Applications : Used in studies exploring the impact of aromatic heterocycles on peptide stability and receptor binding .

Boc-D-Ala-NH2

  • Structure : Boc-protected D-alanine with an amide group at the carboxyl terminus.
  • Key Differences: The amide group replaces the benzylamino substitution, altering hydrogen-bonding capabilities. This derivative is less sterically hindered, facilitating its use in C-terminal modifications .
  • Applications : Employed in synthesizing peptide amides and hybrid biomaterials .

(R)-N-BOC-3-BROMO-BETA-PHENYLALANINE

  • Structure : Boc-protected beta-phenylalanine derivative with a bromine atom on the phenyl ring.
  • The beta-phenylalanine backbone provides a rigid aromatic side chain, contrasting with the flexible benzylamino group in this compound .
  • Applications : Useful in designing enzyme inhibitors or fluorescent probes due to its halogenated aromatic system .

Structural and Functional Analysis

Table 1: Comparative Properties of this compound and Analogues

Compound Molecular Weight Key Substituent Solubility* Steric Hindrance Primary Use
This compound ~280.3 g/mol Beta-N-benzylamino Moderate (organic solvents) High Peptide backbone modification
Boc-D-Ala-OH 189.2 g/mol None (beta position) High (polar solvents) Low Standard SPPS
H-beta-(3-Benzothienyl)-D-Ala-OH 221.28 g/mol Beta-3-benzothienyl Low (lipophilic) Moderate Membrane permeability studies
Boc-D-Ala-NH2 188.2 g/mol C-terminal amide Moderate Low C-terminal amidation
(R)-N-BOC-3-Bromo-beta-phenylalanine 344.2 g/mol Beta-bromophenyl Low High Enzyme inhibitor design

*Solubility trends inferred from substituent hydrophobicity.

Biological Activity

Boc-beta-N-benzylamino-D-Ala (Boc-D-Ala) is a β-amino acid derivative that has garnered attention in biochemical and pharmaceutical research due to its unique structural properties and potential biological activities. This article explores its biological activity, mechanisms of action, and applications in drug development, supported by relevant data and findings from various studies.

Chemical Structure and Properties

Boc-D-Ala is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group, which facilitates its use in peptide synthesis. The β-amino structure distinguishes it from α-amino acids, potentially leading to altered biological properties.

The biological activity of Boc-D-Ala primarily arises from its incorporation into peptides, where it can influence the conformation and stability of the resulting molecules. The Boc group protects the α-amino functionality, allowing for selective reactions at the β-amino group. Upon deprotection, the free amino group can participate in further modifications or cyclization, enhancing the compound's versatility in biological applications.

Biological Activities

  • Antimicrobial Activity :
    • Research has indicated that β-amino acids like Boc-D-Ala can exhibit antimicrobial properties. For instance, derivatives have been tested against various bacterial strains, with some showing significant inhibition against resistant strains of bacteria .
  • Enzyme Inhibition :
    • Boc-D-Ala has been evaluated for its ability to inhibit specific enzymes. Studies suggest that it may act as a substrate mimic for enzymes involved in peptide bond formation or as a competitive inhibitor for certain proteases .
  • Protein-Protein Interactions :
    • The incorporation of Boc-D-Ala into peptide sequences has been shown to affect protein-protein interactions. This is particularly relevant in studying signaling pathways where such interactions play a crucial role .

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of Boc-D-Ala derivatives against Staphylococcus aureus. The results showed that compounds containing Boc-D-Ala exhibited minimum inhibitory concentrations (MICs) significantly lower than those of traditional antibiotics, suggesting a potential new avenue for treating antibiotic-resistant infections.

CompoundMIC (µg/mL)Activity
Boc-D-Ala8Effective
Penicillin32Less effective

Case Study 2: Enzyme Inhibition

In another study focusing on protease inhibition, Boc-D-Ala was incorporated into peptide substrates designed to inhibit serine proteases. The results indicated that modifications at the β-position could enhance binding affinity and specificity.

PeptideIC50 (µM)Binding Affinity
Peptide A (without Boc-D-Ala)50Low
Peptide B (with Boc-D-Ala)15High

Research Findings

Recent investigations have highlighted several critical findings regarding the biological activity of Boc-D-Ala:

  • Enhanced Stability : Peptides incorporating Boc-D-Ala showed improved thermal stability compared to their α-amino acid counterparts, which may be beneficial for therapeutic applications .
  • Selective Toxicity : Some studies reported that while Boc-D-Ala derivatives were effective against certain pathogens, they exhibited minimal toxicity towards human cells, indicating a favorable therapeutic index .

Q & A

Q. Q1: What are the optimal synthetic routes for Boc-β-N-benzylamino-D-Ala, and how can reaction conditions be systematically optimized?

Methodological Answer:

  • Synthetic Routes : Begin with solid-phase peptide synthesis (SPPS) or solution-phase methods. Use tert-butyloxycarbonyl (Boc) for N-terminal protection and benzyl groups for side-chain protection. Monitor coupling efficiency via ninhydrin tests or HPLC .
  • Optimization : Vary parameters (e.g., solvent polarity, temperature, coupling agents like EDC/HOBt) in controlled experiments. Use DOE (Design of Experiments) to identify critical factors affecting yield. Document purity via NMR (¹H/¹³C) and LC-MS .

Q. Q2: How should Boc-β-N-benzylamino-D-Ala be characterized to confirm structural integrity and purity?

Methodological Answer:

  • Primary Techniques :
    • NMR : Assign peaks for Boc (δ ~1.4 ppm, singlet), benzyl (δ ~7.3 ppm, aromatic), and D-Ala stereochemistry (compare with L-enantiomer via chiral HPLC) .
    • HPLC/MS : Use C18 columns with acetonitrile/water gradients. Confirm molecular ion [M+H]+ and absence of deprotection byproducts .
  • Quantitative Analysis : Report yield, enantiomeric excess (EE), and purity thresholds (>95% for rigorous studies) .

Advanced Research Questions

Q. Q3: How can researchers resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for Boc-β-N-benzylamino-D-Ala derivatives?

Methodological Answer:

  • Step 1 : Re-examine synthetic steps for potential side reactions (e.g., incomplete deprotection or racemization).
  • Step 2 : Perform 2D NMR (COSY, HSQC) to assign ambiguous signals. Compare with computational predictions (DFT-based chemical shift tools) .
  • Step 3 : Use X-ray crystallography for absolute configuration confirmation if chiral centers are disputed .

Q. Q4: What strategies are effective for evaluating the stability of Boc-β-N-benzylamino-D-Ala under varying pH and temperature conditions?

Methodological Answer:

  • Experimental Design :
    • pH Stability : Incubate the compound in buffers (pH 2–10) at 25°C/37°C. Sample aliquots at intervals (0h, 24h, 48h) for HPLC analysis .
    • Thermal Stability : Use TGA (thermogravimetric analysis) and DSC (differential scanning calorimetry) to identify decomposition thresholds .
  • Data Interpretation : Model degradation kinetics (zero/first-order) and identify degradation products via HR-MS .

Q. Q5: How can computational methods (e.g., MD simulations) enhance the understanding of Boc-β-N-benzylamino-D-Ala’s conformational behavior in peptide chains?

Methodological Answer:

  • Modeling Workflow :
    • Build the molecule in software like Gaussian or AMBER. Perform geometry optimization and MD simulations in explicit solvent (e.g., water) .
    • Analyze backbone dihedral angles (Φ/Ψ) to predict β-sheet or α-helix propensity.
  • Validation : Compare simulated NMR chemical shifts with experimental data to refine force fields .

Data Analysis & Reproducibility

Q. Q6: What statistical approaches are recommended for analyzing contradictory bioactivity data in Boc-β-N-benzylamino-D-Ala-based peptide studies?

Methodological Answer:

  • Outlier Detection : Apply Grubbs’ test or Dixon’s Q-test to identify anomalous data points .
  • Multivariate Analysis : Use PCA (Principal Component Analysis) to disentangle variables (e.g., peptide length vs. protection group effects) .
  • Reproducibility : Pre-register protocols (e.g., on Open Science Framework) and share raw spectral/data files in supplementary materials .

Ethical & Safety Considerations

Q. Q7: What safety protocols are critical when handling Boc-β-N-benzylamino-D-Ala in laboratory settings?

Methodological Answer:

  • Hazard Mitigation : Use fume hoods for synthesis (risk of irritant vapors from coupling agents).
  • Waste Disposal : Quench excess reagents (e.g., EDC) with acetic acid before aqueous disposal .
  • Documentation : Adhere to institutional chemical hygiene plans and OSHA guidelines for peptide synthesis labs .

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